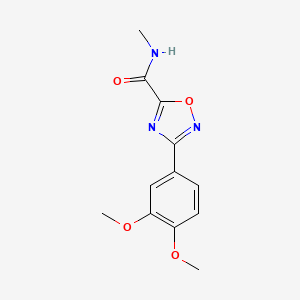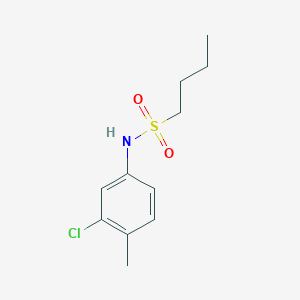![molecular formula C17H21ClN6O B5400677 N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as CPI-1205, is a small molecule inhibitor that targets the enzyme bromodomain and extra-terminal domain (BET). BET proteins are involved in the regulation of gene expression and are often overexpressed in cancer cells. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to promote gene expression. In cancer cells, BET proteins are often overexpressed, leading to the upregulation of oncogenes and the downregulation of tumor suppressor genes. N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits the binding of BET proteins to acetylated histones, leading to the suppression of oncogene expression and the induction of cell death.
Biochemical and Physiological Effects
In addition to its effects on gene expression, N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to have other biochemical and physiological effects. N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, there are some limitations to using N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea in lab experiments. N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has not yet been approved for clinical use, which limits its translational potential. In addition, N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea may have off-target effects, which could complicate data interpretation.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of interest is the development of combination therapies that include N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to enhance the activity of other cancer therapies, and there is potential for synergistic effects with other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. BET proteins are involved in the regulation of a wide range of genes, and it is likely that there are specific gene expression profiles that are associated with sensitivity to N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. Finally, there is potential for the development of N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea analogs that have improved pharmacokinetic properties or target different BET proteins.
合成方法
The synthesis of N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea involves several steps. The starting material is 2-chloroaniline, which is reacted with ethyl 2-bromoacetate to form ethyl 2-(2-chlorophenyl)acetate. This compound is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine with 6-(1-pyrrolidinyl)-4-pyrimidinamine and ethyl isocyanate to form N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea.
科学研究应用
N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied in preclinical models of cancer, including breast, prostate, and hematological malignancies. In these studies, N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to inhibit the growth of cancer cells and induce cell death. N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c18-13-5-1-2-6-14(13)23-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-3-4-10-24/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIQMNLYUPMGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)

![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)